

Technical Guide: Physicochemical Properties of 2-Pentylidenecyclopentan-1-one

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Compound of Interest

Compound Name: 2-Pentylidenecyclopentan-1-one

Cat. No.: B095093

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This document provides a concise overview of the key physicochemical properties of **2-Pentylidenecyclopentan-1-one**, a compound of interest in various chemical research and development sectors. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Weight

2-Pentylidenecyclopentan-1-one is a cyclic ketone derivative. Its fundamental molecular characteristics are summarized in the table below, providing a clear reference for experimental and theoretical applications.

Property	Value	Source
Molecular Formula	C10H16O	[1][2][3]
Molar Mass	152.23 g/mol	[2]
Molecular Weight	152.236 g/mol	[3]

Note: Minor variations in molecular weight may be reported due to differences in isotopic abundance considerations in calculation methods.

Logical Relationship of Molecular Properties

The molecular formula of a compound directly determines its molecular weight. The relationship is foundational to stoichiometry and all quantitative chemical analyses. The diagram below illustrates this simple but critical dependency.

Caption: Relationship between Molecular Formula and Molecular Weight.

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References

- 1. 2-Pent-2-enylcyclopentan-1-one | C₁₀H₁₆O | CID 103502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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